3-ethenyl-3-Azetidinol(ACI)
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Overview
Description
3-Ethenyl-3-Azetidinol is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its unique structural properties and reactivity. The presence of both an ethenyl group and a hydroxyl group on the azetidine ring makes 3-ethenyl-3-azetidinol a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-3-azetidinol typically involves the functionalization of azetidine derivatives. Another approach involves the use of palladium-catalyzed cross-coupling reactions starting from 3-iodo-azetidine .
Industrial Production Methods: Industrial production of 3-ethenyl-3-azetidinol often employs large-scale palladium-catalyzed reactions due to their efficiency and selectivity. The use of phosphine ligands and zinc complexes is crucial in these processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-3-azetidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Catalysts like Pd/C in the presence of hydrogen gas.
Substitution: Tosyl chloride in pyridine for tosylation reactions.
Major Products:
Oxidation: Formation of 3-ethenyl-3-azetidinone.
Reduction: Formation of 3-ethyl-3-azetidinol.
Substitution: Formation of 3-tosyl-3-azetidinol.
Scientific Research Applications
3-Ethenyl-3-azetidinol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-ethenyl-3-azetidinol involves its ability to undergo various chemical transformations due to the presence of the ethenyl and hydroxyl groups. These functional groups allow the compound to participate in a range of reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
3-Azetidinol: Lacks the ethenyl group, making it less versatile in certain reactions.
3-Hydroxyazetidine: Similar to 3-azetidinol but with different reactivity due to the absence of the ethenyl group.
Uniqueness: 3-Ethenyl-3-azetidinol is unique due to the presence of both the ethenyl and hydroxyl groups, which provide a combination of reactivity and versatility not found in other azetidine derivatives. This makes it particularly valuable in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C5H9NO |
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Molecular Weight |
99.13 g/mol |
IUPAC Name |
3-ethenylazetidin-3-ol |
InChI |
InChI=1S/C5H9NO/c1-2-5(7)3-6-4-5/h2,6-7H,1,3-4H2 |
InChI Key |
SBFXOHASBHXRMI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CNC1)O |
Origin of Product |
United States |
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